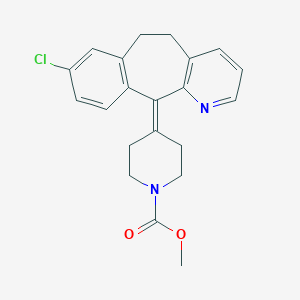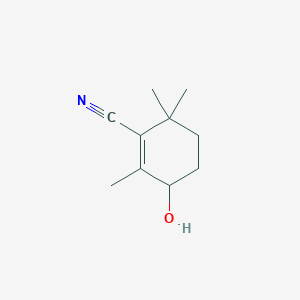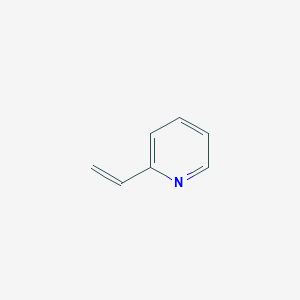
Desloratadine N-Carboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desloratadine N-Carboxylic Acid Methyl Ester is a chemical compound with the molecular formula C21H21ClN2O2 and a molecular weight of 368.86 g/mol . It is a derivative of desloratadine, which is an active metabolite of loratadine, a second-generation antihistamine. This compound is primarily used as a reference standard and impurity in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desloratadine N-Carboxylic Acid Methyl Ester can be synthesized through the esterification of desloratadine with methanol in the presence of a suitable catalyst. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid group to the ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
Desloratadine N-Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Desloratadine and methanol.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Substituted desloratadine derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Desloratadine N-Carboxylic Acid Methyl Ester is widely used in scientific research, particularly in the following areas:
Pharmaceutical Research: As a reference standard and impurity in the development and quality control of desloratadine-based medications.
Analytical Chemistry: Used in the development and validation of analytical methods for the detection and quantification of desloratadine and its impurities.
Biological Studies: Investigated for its potential effects on histamine receptors and related biological pathways.
Industrial Applications: Utilized in the synthesis of other pharmaceutical compounds and intermediates.
Mechanism of Action
Desloratadine N-Carboxylic Acid Methyl Ester, like its parent compound desloratadine, acts as an antagonist of the histamine H1 receptor. By binding to these receptors, it prevents the action of histamine, a compound involved in allergic reactions. This leads to the alleviation of symptoms such as itching, sneezing, and runny nose . The compound does not readily cross the blood-brain barrier, minimizing central nervous system side effects .
Comparison with Similar Compounds
Desloratadine N-Carboxylic Acid Methyl Ester is similar to other desloratadine derivatives and loratadine analogues. Some of the similar compounds include:
Desloratadine: The parent compound, used as an antihistamine.
Loratadine: A second-generation antihistamine from which desloratadine is derived.
Ethyl 4-(8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate: Another ester derivative of desloratadine.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other desloratadine derivatives. This makes it valuable as a reference standard and impurity in pharmaceutical research .
Properties
IUPAC Name |
methyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-26-21(25)24-11-8-14(9-12-24)19-18-7-6-17(22)13-16(18)5-4-15-3-2-10-23-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGUGVYFFYZHSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)








![2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione](/img/structure/B144098.png)

